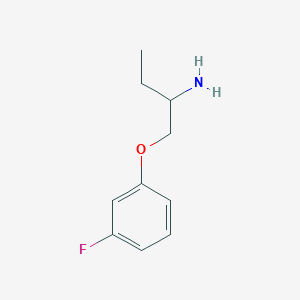![molecular formula C10H17NOS B13254037 (2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)
(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine: is a chemical compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an ethoxyethyl group attached to an amine. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the ethoxyethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the ethoxyethyl group .
Scientific Research Applications
Chemistry: In chemistry, (2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .
Medicine: This compound could be explored for its potential therapeutic properties .
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with molecular targets and pathways within a system. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s behavior and its effects on biological systems .
Comparison with Similar Compounds
2-Acetyl-5-methylthiophene: This compound features a similar thiophene ring with an acetyl group instead of an ethoxyethyl group.
5-Methyl-2-thienyl methyl ketone: Another thiophene derivative with a methyl ketone group.
Uniqueness: (2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine is unique due to the presence of both an ethoxyethyl group and a thiophene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-ethoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H17NOS/c1-3-12-7-6-11-8-10-5-4-9(2)13-10/h4-5,11H,3,6-8H2,1-2H3 |
InChI Key |
BMBQYIJHRCNTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




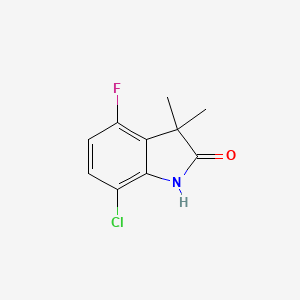
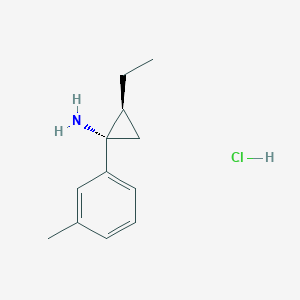
![Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13254004.png)
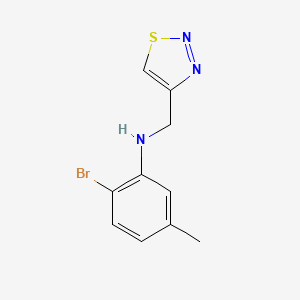
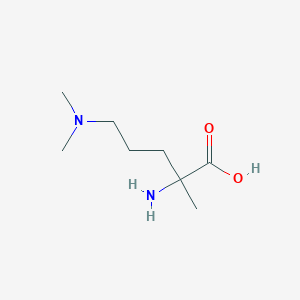
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
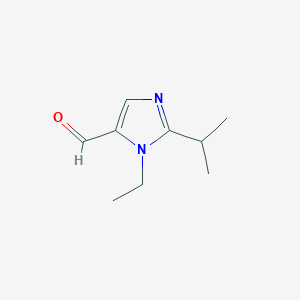
![2-Azabicyclo[2.2.2]octan-6-ylmethanol](/img/structure/B13254030.png)
![1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13254031.png)
![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254038.png)

